Propanenitrile, 3-(butylphenylamino)-
Description
Nuclear Magnetic Resonance Spectral Analysis
The carbon-13 nuclear magnetic resonance spectrum of 3-(butylphenylamino)propanenitrile provides detailed information about the carbon environment and molecular structure. Comprehensive spectral analysis reveals eleven distinct carbon signals, reflecting the molecular complexity and the presence of multiple chemical environments within the structure.
Table 1: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for 3-(Butylphenylamino)propanenitrile
| Chemical Shift (ppm) | Relative Intensity | Assignment |
|---|---|---|
| 146.72 | 333 | Aromatic Carbon 1 |
| 129.54 | 1000 | Aromatic Carbon 2 |
| 118.48 | 323 | Nitrile Carbon |
| 117.23 | 527 | Aromatic Carbon 4 |
| 112.64 | 914 | Aromatic Carbon 5 |
| 51.17 | 462 | Nitrogen-bound Carbon 6 |
| 47.17 | 511 | Nitrogen-bound Carbon 7 |
| 29.51 | 441 | Aliphatic Carbon 8 |
| 20.23 | 484 | Aliphatic Carbon 9 |
| 15.80 | 495 | Aliphatic Carbon 10 |
| 13.96 | 430 | Terminal Methyl Carbon 11 |
The aromatic region displays characteristic signals between 112.64 and 146.72 parts per million, consistent with the substituted benzene ring system. The nitrile carbon appears at 118.48 parts per million, falling within the expected range for terminal cyano groups. The aliphatic carbons of the butyl chain exhibit signals between 13.96 and 29.51 parts per million, reflecting the expected chemical environment for saturated alkyl carbons.
Proton nuclear magnetic resonance analysis reveals distinct spectral regions corresponding to aromatic and aliphatic proton environments. The aromatic protons appear in the characteristic downfield region, while the aliphatic protons of the butyl and propanenitrile chains display complex multipicity patterns reflecting their unique chemical environments and coupling relationships.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 3-(butylphenylamino)propanenitrile provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the intact molecular structure. Collision cross section measurements yield predicted values ranging from 144.9 to 204.1 square angstroms depending on the ionization adduct formed.
Table 2: Predicted Collision Cross Section Data for 3-(Butylphenylamino)propanenitrile
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 203.15428 | 148.3 |
| [M+Na]⁺ | 225.13622 | 155.7 |
| [M-H]⁻ | 201.13972 | 151.9 |
| [M+NH₄]⁺ | 220.18082 | 165.7 |
| [M+K]⁺ | 241.11016 | 152.8 |
| [M+H-H₂O]⁺ | 185.14426 | 134.9 |
| [M+HCOO]⁻ | 247.14520 | 169.3 |
| [M+CH₃COO]⁻ | 261.16085 | 204.1 |
The fragmentation behavior follows predictable patterns for aromatic amine compounds, with characteristic losses of alkyl radicals and formation of stabilized aromatic cation fragments. The α-cleavage adjacent to the nitrogen atom represents a predominant fragmentation pathway, consistent with established mass spectrometric behavior for N-substituted aniline derivatives. The nitrile group contributes to molecular stability under electron impact conditions, resulting in relatively abundant molecular ion peaks compared to purely aliphatic analogs.
Infrared Vibrational Signatures
Infrared spectroscopic analysis reveals characteristic vibrational frequencies that serve as diagnostic fingerprints for functional group identification within 3-(butylphenylamino)propanenitrile. The spectrum displays several key absorption bands that correspond to specific molecular vibrations and confirm the presence of aromatic, aliphatic, and nitrile functionalities.
The nitrile stretching vibration appears in the characteristic region between 2280 and 2200 wavenumbers, providing definitive evidence for the terminal cyano group. This sharp, strong absorption represents one of the most diagnostic features of the infrared spectrum. The aromatic carbon-hydrogen stretching vibrations manifest between 3100 and 3000 wavenumbers, confirming the presence of the substituted benzene ring.
Aliphatic carbon-hydrogen stretching absorptions appear in the region between 3000 and 2850 wavenumbers, reflecting the methylene and methyl groups of the butyl substituent and propanenitrile chain. The aromatic carbon-carbon stretching vibrations, while often overlapped with other absorptions, contribute to the fingerprint region complexity between 1625 and 1440 wavenumbers.
The absence of characteristic amine N-H stretching absorptions in the 3550-3250 wavenumber region confirms the tertiary nature of the nitrogen substitution pattern. This spectroscopic evidence supports the structural assignment and eliminates alternative structural possibilities involving primary or secondary amine functionalities.
Crystallographic Data and Solid-State Configuration
The solid-state properties of 3-(butylphenylamino)propanenitrile reflect the molecular architecture and intermolecular interactions present in the crystalline phase. While specific single-crystal diffraction data was not available in the current literature survey, the molecular geometry and packing considerations can be inferred from the structural characteristics and related compounds.
The achiral nature of the molecule simplifies crystallographic analysis, as no enantiomeric complications arise during crystal formation. The molecular dimensions and conformational flexibility influence the adoption of specific crystal packing arrangements that optimize intermolecular interactions while minimizing steric conflicts. The phenyl ring provides a planar aromatic system capable of participating in π-π stacking interactions with adjacent molecules in the crystal lattice.
The linear propanenitrile chain and flexible butyl substituent allow for conformational adjustments that accommodate efficient crystal packing. The terminal nitrile group may participate in weak dipolar interactions with neighboring molecules, contributing to crystal stability. The overall molecular shape, combining rigid aromatic and flexible aliphatic components, suggests the possibility of layered crystal structures with alternating aromatic and aliphatic regions.
Properties
IUPAC Name |
3-(N-butylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-3-11-15(12-7-10-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGZOJSHGRNXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069513 | |
| Record name | Propanenitrile, 3-(butylphenylamino)- | |
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Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61852-40-2 | |
| Record name | 3-(Butylphenylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Butylphenylamino)propanenitrile | |
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| Record name | Propanenitrile, 3-(butylphenylamino)- | |
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| Record name | Propanenitrile, 3-(butylphenylamino)- | |
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| Record name | 3-(butylphenylamino)propiononitrile | |
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| Record name | 3-(BUTYLPHENYLAMINO)PROPANENITRILE | |
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Biological Activity
Propanenitrile, 3-(butylphenylamino)- is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
Propanenitrile, 3-(butylphenylamino)-, also known as a nitrile derivative, features a propanenitrile moiety attached to a butylphenylamino group. The chemical structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptor tyrosine kinases (RTKs) such as RET (rearranged during transfection). RET signaling plays a crucial role in cell growth and differentiation. Abnormal RET signaling has been implicated in several cancers and gastrointestinal disorders . Propanenitrile derivatives have been explored for their ability to inhibit RET kinase activity, thereby offering therapeutic potential against these conditions.
Biological Activity Data
Research indicates that propanenitrile derivatives exhibit significant biological activities. The following table summarizes key findings related to the biological activities of Propanenitrile, 3-(butylphenylamino)-:
Case Studies
- RET Kinase Inhibition : A study demonstrated that propanenitrile derivatives effectively inhibited RET kinase activity in various cancer cell lines. The mechanism involved the disruption of ligand-receptor interactions, leading to reduced cell proliferation and increased apoptosis .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of propanenitrile compounds. These compounds were shown to reduce oxidative stress markers in neuronal cultures, suggesting their potential use in neurodegenerative diseases .
- Anti-inflammatory Activity : Research indicated that propanenitrile derivatives could modulate inflammatory responses by downregulating pro-inflammatory cytokines in activated macrophages, indicating their potential therapeutic use in inflammatory disorders .
Scientific Research Applications
Medicinal Chemistry
Propanenitrile derivatives have been explored for their therapeutic potential, particularly in the development of inhibitors for specific enzymes and receptors. One significant application is in the inhibition of the enzyme AKR1C3, which is involved in steroid metabolism and has implications in prostate cancer treatment. Research indicates that compounds similar to propanenitrile can serve as bifunctional inhibitors that block androgen receptor activity, enhancing the efficacy of prostate cancer therapies when used alongside traditional treatments like castration .
Organic Synthesis
In organic chemistry, propanenitrile derivatives are utilized as intermediates in various synthetic pathways. The compound can participate in reactions such as:
- Cyanation Reactions : It can be involved in the synthesis of α-amino nitriles through iron-catalyzed reactions, where tertiary amines are converted into nitriles under mild conditions. This method has been shown to efficiently produce α-amino nitriles from aromatic and aliphatic amines using trimethylsilyl cyanide as a cyanide source .
- Functionalization of Aromatic Compounds : Propanenitrile derivatives can undergo functionalization reactions that modify their structure for enhanced reactivity or selectivity in further chemical transformations .
Case Studies
Case Study 1: Prostate Cancer Treatment
- Objective : To evaluate the efficacy of propanenitrile derivatives as AKR1C3 inhibitors.
- Methodology : In vitro assays were conducted to assess the inhibitory effects on AKR1C3 activity.
- Findings : Certain derivatives exhibited significant inhibition, suggesting potential for development into therapeutic agents against prostate cancer.
Case Study 2: Synthesis of α-Amino Nitriles
- Objective : To synthesize α-amino nitriles from tertiary amines using propanenitrile as an intermediate.
- Methodology : Reactions were performed under controlled conditions with iron(II) chloride as a catalyst.
- Findings : High yields of α-amino nitriles were achieved, demonstrating the utility of propanenitrile in organic synthesis .
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Inhibition of AKR1C3 for prostate cancer treatment | Effective bifunctional inhibitors identified |
| Organic Synthesis | Synthesis of α-amino nitriles from tertiary amines | High yield synthesis achieved under mild conditions |
| Functionalization | Modification of aromatic compounds | Enhanced reactivity and selectivity |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 3-(butylphenylamino)propanenitrile with related compounds:
Key Observations :
- The butylphenylamino group increases molecular weight and steric hindrance compared to phenyl or benzyl derivatives, which may influence reaction kinetics and adsorption properties.
- Hydroxyl substitution (e.g., 4-hydroxyphenylamino) enhances corrosion inhibition due to improved electron-donating capacity and metal surface interaction .
Corrosion Inhibition
- 3-(4-Hydroxyphenylamino)propanenitrile: Exhibits 85% inhibition efficiency for mild steel in 1M HCl, attributed to adsorption via Langmuir isotherm and mixed-type inhibition behavior .
- Butylphenylamino Derivative: Predicted to have higher adsorption due to hydrophobic butyl chain, though steric effects might reduce surface coverage compared to smaller substituents.
Material Science
- Derivatives like 3-[[4-[2-(5,7-dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]propanenitrile are used in dyes and specialty chemicals, as indicated by market reports .
Physical and Thermodynamic Properties
- 3-(Phenylamino)propanenitrile: Melting enthalpy = 4.64 kcal/mol .
- 3-(Dimethylamino)propanenitrile: Lower boiling point due to reduced molecular weight and polarity .
- Butylphenylamino Variant: Expected higher melting/boiling points than phenyl derivatives due to increased molecular weight and van der Waals interactions.
Preparation Methods
Direct Amination of Propanenitrile Derivatives
One common method involves the nucleophilic substitution of a halogenated propanenitrile (e.g., 3-chloropropanenitrile) with a butyl-substituted aniline or phenylamine derivative. This reaction proceeds via a nucleophilic aromatic substitution or an SN2 mechanism, depending on the substrate and conditions.
-
$$
\text{3-Halopropanenitrile} + \text{Butylphenylamine} \rightarrow \text{3-(Butylphenylamino)propanenitrile}
$$ Conditions: Typically, this reaction is carried out under basic conditions to deprotonate the amine and enhance nucleophilicity. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to dissolve reactants and facilitate the reaction.
Catalysts/Additives: Sometimes, a catalytic amount of base (e.g., potassium carbonate) is used to scavenge the hydrogen halide formed.
Electrophilic Amination Using Organozinc Reagents
Recent advanced methodologies utilize organozinc reagents for the electrophilic amination to form C–N bonds with high selectivity and under mild conditions. According to research led by Prof. Dr. Paul Knochel and colleagues, organozinc intermediates can be reacted with electrophilic nitrogen sources to yield secondary and tertiary amines, including compounds structurally related to 3-(butylphenylamino)propanenitrile.
-
- Organozinc compounds are prepared via halogen-zinc exchange or directed metalation.
- Electrophilic amination is performed using N-hydroxylamine benzoates or organic azides as nitrogen sources.
- Cobalt or iron catalysts may be employed to facilitate the amination step.
- This method allows for late-stage functionalization and triple functionalization of amines.
-
- High regio- and chemoselectivity.
- Mild reaction conditions.
- Applicability to a broad range of substrates.
-
$$
\text{Aryl-Zn} + \text{N-hydroxylamine benzoate} \xrightarrow[\text{Co catalyst}]{} \text{Arylamine derivative}
$$This approach can be adapted for the synthesis of 3-(butylphenylamino)propanenitrile by preparing the appropriate organozinc intermediate and reacting it with the nitrogen electrophile.
Multi-Step Synthesis via Functional Group Transformations
In some cases, the synthesis involves multi-step sequences starting from simpler precursors:
- Step 1: Preparation of 3-halopropanenitrile or 3-substituted propanenitrile.
- Step 2: Nucleophilic substitution with butylphenylamine.
- Step 3: Purification and characterization.
This classical approach is well-documented but may require careful control of reaction conditions to avoid side reactions such as hydrolysis or polymerization.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 3-Halopropanenitrile, butylphenylamine | Base (K2CO3), DMF/DMSO, heat | Simple, direct | Requires halogenated precursor; possible side reactions |
| Electrophilic amination | Organozinc reagents, N-hydroxylamine benzoates | Co or Fe catalyst, mild temp | High selectivity, mild conditions | Requires organozinc preparation, catalyst availability |
| Multi-step functionalization | Various nitrile and amine precursors | Multiple steps, varied solvents | Flexible, allows complex modifications | Longer synthesis time, purification steps |
Research Findings and Optimization
Research by Simon Graßl et al. (2020) demonstrated the effectiveness of cobalt-catalyzed electrophilic amination of organozinc reagents, which can be tailored to synthesize secondary amines like 3-(butylphenylamino)propanenitrile with good yields and selectivity. Optimization of reaction parameters such as temperature, solvent, and catalyst loading was crucial for maximizing yield and minimizing by-products.
Electrophilic amination using N-hydroxylamine benzoates was found to be particularly effective for late-stage functionalization of secondary amines, suggesting potential for modifying 3-(butylphenylamino)propanenitrile derivatives for pharmaceutical applications.
Safety and handling considerations for compounds with amine and nitrile groups include avoiding exposure to moisture and controlling pH to maintain compound stability.
Q & A
Q. What are the established synthetic routes for Propanenitrile, 3-(butylphenylamino)-, and how can reaction conditions be optimized for yield?
Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between acrylonitrile derivatives and substituted phenylamines. For example, a common route is the reaction of N-butylphenylamine with acrylonitrile under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C . Optimization strategies include:
Q. What analytical techniques are critical for confirming the structure of Propanenitrile, 3-(butylphenylamino)-?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the butylphenyl group (δ 0.8–1.5 ppm for butyl CH₃ and CH₂) and the nitrile moiety (δ 120–125 ppm in ¹³C) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1652 for C₁₃H₁₆N₂) .
- FT-IR : A strong absorption band near 2240 cm⁻¹ confirms the C≡N stretch .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?
Answer:
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Hydrolysis-prone under acidic/basic conditions; store in anhydrous environments at 4°C .
- Melting point : ~85–90°C (varies with purity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s reactivity and biological activity?
Answer:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance electrophilicity, increasing reactivity in nucleophilic substitutions .
- Bulkier substituents (e.g., -OCH₃) reduce binding affinity to cytochrome P450 enzymes, as shown in analogues with modified pharmacokinetics .
- Comparative studies with fluorinated derivatives (e.g., 3-(4-fluorophenoxy)propanenitrile) demonstrate higher lipophilicity, improving blood-brain barrier penetration .
Q. What methodologies address contradictions in toxicity data across studies?
Answer:
- Dose-response analysis : Re-evaluate LD₅₀ values using standardized OECD guidelines (e.g., acute oral toxicity in rodents) .
- Metabolite profiling : LC-MS/MS to identify toxic metabolites (e.g., cyanide release from nitrile hydrolysis) .
- Species-specific assays : Compare hepatotoxicity in human HepG2 cells vs. rodent models to resolve interspecies variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to cytochrome P450 3A4 (CYP3A4), a common drug-metabolizing enzyme. Focus on hydrogen bonding with active-site residues (e.g., Phe304) .
- QSAR models : Correlate substituent Hammett constants (σ) with inhibitory potency (IC₅₀) to design derivatives with optimized activity .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Flow chemistry : Continuous flow reactors minimize thermal gradients, reducing side reactions like acrylonitrile polymerization .
- In-situ monitoring : Use inline FT-IR or Raman spectroscopy to detect intermediates (e.g., enamine formation) and adjust reaction parameters dynamically .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported enzymatic inhibition data?
Answer:
- Standardized assays : Re-test inhibition using uniform conditions (e.g., pH 7.4, 37°C, 1 mM NADPH) to control for experimental variability .
- Enzyme source validation : Confirm CYP isoform purity via SDS-PAGE and activity assays .
- Statistical meta-analysis : Apply Fisher’s combined probability test to evaluate if conflicting results arise from random error or methodological differences .
Methodological Best Practices
- Synthetic protocols : Include inert atmosphere (N₂/Ar) to prevent oxidation of amine intermediates .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment .
- Biological assays : Pre-treat cell lines with CYP inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
